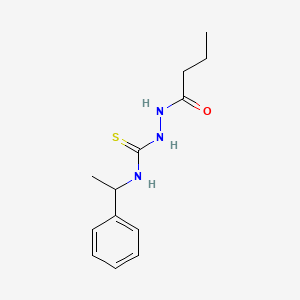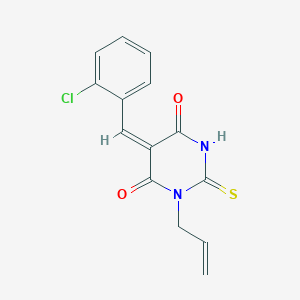![molecular formula C15H18ClF3N2O B4775795 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea](/img/structure/B4775795.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea, also known as DCC-2036, is a small molecule inhibitor that targets BCR-ABL1 kinase activity. This molecule has been developed as a potential treatment for chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
Mecanismo De Acción
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea involves the inhibition of BCR-ABL1 kinase activity. BCR-ABL1 is a fusion protein that is formed as a result of the Philadelphia chromosome translocation, which is found in over 90% of CML cases and in some cases of ALL. BCR-ABL1 kinase activity is a key driver of CML and ALL, and inhibition of this activity can lead to tumor regression. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea has been shown to be a potent inhibitor of BCR-ABL1 kinase activity, making it a promising treatment for CML and ALL.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea are primarily related to its inhibition of BCR-ABL1 kinase activity. In vitro studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea can inhibit the proliferation of CML and ALL cells, induce apoptosis, and reduce the expression of BCR-ABL1 downstream targets. In vivo studies have demonstrated that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea can reduce tumor burden and prolong survival in mouse models of CML and ALL. These effects are likely due to the inhibition of BCR-ABL1 kinase activity, which is a key driver of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea in lab experiments include its potency and specificity for BCR-ABL1 kinase activity. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea has been shown to be a potent inhibitor of BCR-ABL1 kinase activity, making it a valuable tool for studying the role of this kinase in CML and ALL. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea is a specific inhibitor of BCR-ABL1 kinase activity, which reduces the likelihood of off-target effects.
The limitations of using N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea in lab experiments include its cost and availability. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea is a relatively expensive compound, which can limit its use in some lab settings. In addition, the synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea is complex and requires specialized equipment and expertise, which can limit its availability.
Direcciones Futuras
There are several future directions for the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea. One potential direction is the development of combination therapies that include N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea and other targeted therapies for CML and ALL. Another potential direction is the study of the long-term effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea treatment, including the potential for resistance and the development of secondary malignancies. Finally, the study of the pharmacokinetics and pharmacodynamics of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea in humans is an important future direction for the development of this molecule as a clinical treatment for CML and ALL.
Conclusion:
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea is a small molecule inhibitor that targets BCR-ABL1 kinase activity and has been developed as a potential treatment for CML and ALL. The synthesis of this molecule involves a series of chemical reactions that have been optimized to yield a high purity compound suitable for scientific research. In vitro and in vivo studies have demonstrated the potential of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea as a treatment for CML and ALL, and future directions for the study of this molecule include the development of combination therapies, the study of long-term effects, and the study of pharmacokinetics and pharmacodynamics in humans.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea has been extensively studied in scientific research for its potential as a treatment for CML and ALL. In vitro studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea is a potent inhibitor of BCR-ABL1 kinase activity, which is a key driver of CML and ALL. In vivo studies using mouse models of CML and ALL have demonstrated that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea can effectively reduce tumor burden and prolong survival. These studies have provided strong evidence for the potential of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea as a treatment for CML and ALL.
Propiedades
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-cycloheptylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O/c16-12-8-7-10(15(17,18)19)9-13(12)21-14(22)20-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYETXOPGRYIECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-cycloheptylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4775719.png)

![2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4775742.png)
![1,3-dimethyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4775749.png)
![methyl 3-({[4-(2-pyridinyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4775753.png)
![2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B4775758.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4775775.png)
![methyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B4775779.png)


![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4775811.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4775819.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B4775831.png)
![5-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4775838.png)